Home > Products > Building Blocks P12046 > Methyl 4-pyrrolidin-1-ylbenzoate
Methyl 4-pyrrolidin-1-ylbenzoate - 129414-26-2

Methyl 4-pyrrolidin-1-ylbenzoate

Catalog Number: EVT-338319
CAS Number: 129414-26-2
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“Methyl 4-pyrrolidin-1-ylbenzoate” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.26 . The InChI code for this compound is 1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 .

Synthesis Analysis

The synthesis of “Methyl 4-pyrrolidin-1-ylbenzoate” involves several steps. One method involves the use of cesium carbonate in toluene, which results in a yield of 84% . Another method involves the use of [ruthenium (II) (η 6 -1-methyl-4-isopropyl-benzene) (chloride) (μ-chloride)] 2; triethylamine; bis [2- (diphenylphosphino)phenyl] ether in toluene at 20℃, which results in a yield of 33% . Other methods involve the use of cesium fluoride in N,N-dimethyl-formamide at 60℃, which results in yields of 76% and 72% .

Molecular Structure Analysis

The molecular structure of “Methyl 4-pyrrolidin-1-ylbenzoate” is characterized by a pyrrolidine ring attached to a benzoate group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the benzoate group consists of a benzene ring attached to a carboxylate ester group .

Physical And Chemical Properties Analysis

“Methyl 4-pyrrolidin-1-ylbenzoate” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

  • Compound Description: This compound, abbreviated as PSMA in the paper, was investigated for its crystal structure, which revealed key intermolecular interactions like N-H···O hydrogen bonds and C-H···π interactions. [] DFT calculations aligned with experimental data, confirming the structural analysis. [] While not a direct analog of methyl 4-pyrrolidin-1-ylbenzoate, it shares a core structure with a pyrrolidine ring linked to a benzene ring. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

  • Compound Description: This compound is a potent and selective FLT3 inhibitor, showing promising results in treating FLT3-ITD-positive acute myeloid leukemia. [] It demonstrates potent antiproliferative activity against specific AML cell lines and inhibits FLT3-mediated signaling pathways. []

Dimethyl 2-oxo-6-(pyrrolidin-1-yl)-1-benzoxocin-4,5-dicarboxylate

  • Compound Description: This compound results from the reaction of dimethyl acetylenedicarboxylate with 4-(pyrrolidin-1-yl)coumarin. [] This reaction highlights the reactivity of electron-rich coumarin derivatives toward dienophiles. []

Dimethyl 1,2-dihydro-1-methyl-2-oxo-6-(pyrrolidin-1-yl)-1-benzazocine-4,5-dicarboxylate

  • Compound Description: Similar to the previous compound, this compound is formed through the reaction of dimethyl acetylenedicarboxylate, this time with 1-methyl-4-(pyrrolidin-1-yl)quinolin-2(1H)-one. [] The reaction showcases the versatility of acetylenedicarboxylates as dienophiles in cycloaddition reactions. []

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Compound Description: This compound is a boronic acid ester intermediate used in the synthesis of more complex molecules. [] Its structure, characterized by X-ray diffraction and DFT calculations, is relevant in understanding the reactivity and potential applications of such intermediates in organic synthesis. []

(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

  • Compound Description: This compound, also a boronic acid ester intermediate, showcases a pyrrolidine ring directly attached to a benzene ring. [] This structural motif is commonly found in various bioactive compounds, highlighting its potential relevance in medicinal chemistry. []

N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and its derivatives

  • Compound Description: N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide served as a starting material for synthesizing a series of compounds, including methyl N′-methylhydrazinecarbodithioates, 1,3,4-oxadiazoles, and 1,2,4-triazoles. [] These synthesized compounds were then tested for their activity against Mycobacterium tuberculosis, aiming to identify potential anti-tuberculosis agents. []

N′-methylpyrimidine-2-carbohydrazide and its derivatives

  • Compound Description: Similar to N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide, this compound was used as a starting point for synthesizing various heterocyclic compounds. [] These compounds, including methyl N′-methylhydrazinecarbodithioates, 1,3,4-oxadiazoles, and 1,2,4-triazoles, were evaluated for their anti-tuberculosis activity. [] This research highlights the potential of exploring diverse heterocyclic scaffolds based on simple starting materials for discovering novel drug candidates.
  • Compound Description: This Schiff base ligand, along with its three novel zinc(II) complexes, was studied for its urease inhibitory activity. [] The zinc complexes exhibited interesting inhibitory effects on Jack bean urease, highlighting their potential as therapeutic agents. []

1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP)

  • Compound Description: 4-MPHP is a synthetic cathinone, a class of compounds with psychostimulant effects. [] Its hydrochloride salt was structurally characterized by X-ray crystallography, providing insights into its molecular geometry. []

4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP)

  • Compound Description: α-PiHP is another synthetic cathinone whose hydrochloride salt was analyzed using X-ray crystallography. [] This study provided detailed information about the compound's structure and confirmed its identity as a new psychoactive substance. []

12. (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone* Compound Description: This compound, synthesized via a three-step substitution reaction, is a boronic acid ester intermediate featuring a pyrrolidine ring directly linked to a benzene ring. [] The structure was confirmed using spectroscopic methods and X-ray diffraction, and further computational studies revealed physicochemical properties and molecular characteristics. [] * Relevance: This compound shares the pyrrolidinyl benzoyl moiety with "Methyl 4-pyrrolidin-1-ylbenzoate", indicating potential similarities in their chemical properties or synthetic pathways.

2-(methylamino)-1-(4-methylphenyl)pentan-1-one (4-MPD)

  • Compound Description: 4-MPD, another synthetic cathinone, is structurally similar to 4-MPHP and α-PiHP. [] Its hydrochloride salt was also characterized using X-ray crystallography, further emphasizing the importance of structural analysis in identifying new psychoactive substances. []

4-(pyrrolidin-1-ylmethyl)benzaldehyde

  • Compound Description: This compound is a water-soluble aldehyde utilized as a crucial intermediate in the synthesis of various small-molecule anticancer drugs. [] The need for efficient synthesis arises from its role in developing potential anti-breast cancer, lymphoma, and colon cancer agents. []

4-(((3S,4S)-3,4-bis(benzyloxy)pyrrolidin-1-yl)methyl)benzaldehyde

  • Compound Description: This compound, featuring a more substituted pyrrolidine ring compared to 4-(pyrrolidin-1-ylmethyl)benzaldehyde, exemplifies the modifications possible on the core structure while retaining the key functional groups. []

Methyl 2-acetyl-4-((2-methyl-5-oxo-3-(p-tolyl)pyrrolidin-1-yl)methyl) benzoate

  • Compound Description: This compound, with its distinct arrangement of a pyrrolidine ring connected to a benzoate moiety, exemplifies the diversity possible when incorporating the core pyrrolidine-benzene scaffold. []

1-(4-acetyl-2-(4-chloro-3-fluorophenoxy)benzyl)pyrrolidin-2-one

  • Compound Description: This compound, incorporating a pyrrolidinone ring instead of a simple pyrrolidine, highlights the structural diversity possible when designing compounds based on similar heterocyclic motifs. []

Ethyl 1-(3-acetyl-4-(methoxycarbonyl)benzyl)-5-methyl-2-oxo-4-(p-tolyl)pyrrolidine-3-carboxylate

  • Compound Description: This molecule, a potential receptor antagonist, showcases a complex structure with a substituted pyrrolidine ring linked to a benzene ring. [] This complexity underscores the potential for designing compounds with specific biological activities by introducing various substituents and functional groups.

20. Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate* Compound Description: The crystal structure of this compound was determined using single-crystal X-ray diffraction, providing insights into its molecular geometry and packing arrangement. [] The structure analysis revealed two crystallographically independent molecules within the asymmetric unit. []* Relevance: This compound, although structurally distinct from "Methyl 4-pyrrolidin-1-ylbenzoate", demonstrates the utilization of a pyrrolidine ring within a larger, fused-ring system. This highlights the adaptability of the pyrrolidine motif in constructing diverse chemical structures.

21. 7-(3-amino-methyl-4-methoxyimino-pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid* Compound Description: This compound, a methanesulfonate salt, is discussed in the context of its preparation, pharmaceutical compositions, and specifically its existence in various hydrated forms with different moisture content. [] * Relevance: This compound, although structurally distinct from "Methyl 4-pyrrolidin-1-ylbenzoate", incorporates a pyrrolidine ring within its structure.

22. 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol* Compound Description: This alkylaminophenol compound was synthesized using the Petasis reaction and characterized using spectroscopic techniques (FTIR, 1H NMR, 13C NMR, and UV-Vis). [] Computational studies, including DFT calculations, were performed to gain further insights into its electronic and structural properties. []* Relevance: This compound shares a similar scaffold with "Methyl 4-pyrrolidin-1-ylbenzoate" as both possess a pyrrolidine ring directly attached to a benzene ring.

23. 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one* Compound Description: The crystal structure of this compound was analyzed, revealing that the pyrrolidine ring adopts an envelope conformation. [] An intramolecular O—H⋯N hydrogen bond stabilizes this conformation. []* Relevance: This compound shares a similar core structure with "Methyl 4-pyrrolidin-1-ylbenzoate", both having a pyrrolidine ring directly linked to a benzene ring.

24. tert-Butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate* Compound Description: This compound serves as a key intermediate in the synthesis of novel antiarteriosclerotic agents. [] A safe and scalable synthesis was developed, emphasizing the importance of process chemistry in drug development. []* Relevance: This compound, although structurally different from "Methyl 4-pyrrolidin-1-ylbenzoate", highlights the incorporation of a pyrrolidine ring into a larger, more complex structure.

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate

  • Compound Description: This compound is a highly selective quaternized pyrrolidine betaine αvβ6 integrin inhibitor. [] Its remarkable selectivity for αvβ6 over other αv integrins makes it a valuable tool in studying the biological roles of αvβ6 integrin. []

1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC)

  • Compound Description: 4-CDC is a synthetic cathinone, belonging to a group of new psychoactive substances (NPS) constantly evolving in the drug market. [] Its structure was identified and confirmed using various analytical techniques, including X-ray crystallography, NMR, and mass spectrometry. []

1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT)

  • Compound Description: tBuONE, another synthetic cathinone, exemplifies the diverse structural modifications employed to create new psychoactive substances. [] Like 4-CDC, its structure was elucidated using a combination of analytical techniques including X-ray crystallography, NMR, and mass spectrometry. []

28. 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4-FPHP)* Compound Description: 4-FPHP, a synthetic cathinone, is structurally similar to other cathinones like 4-MPHP and α-PiHP, differing only in the halogen substituent on the aromatic ring. [] Its identification was achieved through a combination of analytical techniques, including X-ray crystallography, highlighting the importance of structural analysis in drug identification. []* Relevance: Similar to other synthetic cathinones listed, the presence of a pyrrolidine ring in 4-FPHP underscores its significance as a structural motif in the design of these compounds.

29. 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine* Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing a nearly planar molecule with the pyrimidine and pyrrolidine rings in close proximity. [] Intermolecular C—H⋯N hydrogen bonds contribute to the crystal packing arrangement. []* Relevance: This compound, although structurally different from "Methyl 4-pyrrolidin-1-ylbenzoate", demonstrates the use of pyrrolidine rings as substituents on a pyrimidine core, showcasing the versatility of this ring system in constructing diverse chemical structures.

30. 3′-(1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one (BTANP)* Compound Description: This compound was synthesized and its structure confirmed using single-crystal X-ray diffraction. [] Spectroscopic analyses, along with density functional theory (DFT) calculations, provided insights into its vibrational frequencies, electronic properties, and thermodynamic characteristics. [] The compound exhibited antimicrobial activity against several bacterial and fungal strains, indicating its potential therapeutic value. []* Relevance: Despite being structurally distinct from "Methyl 4-pyrrolidin-1-ylbenzoate," this compound incorporates a pyrrolidine ring within its framework. This emphasizes the significance of pyrrolidine as a building block in medicinal chemistry, even in structurally complex molecules.

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

  • Compound Description: PF-04455242 is a high-affinity antagonist selective for the κ-opioid receptor (KOR). [, ] It exhibits potent analgesic effects in animal models by blocking KOR activation. [] This compound also demonstrates antidepressant-like effects and reduces stress-induced behaviors in preclinical studies. [, ]
  • Compound Description: GR-89,696 is a potent κ-opioid receptor agonist. [] Methylated analogues of this compound were synthesized to investigate the structure-activity relationship and identify derivatives with enhanced potency and selectivity. []

33. [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)* Compound Description: TG100435 is a novel Src kinase inhibitor with anticancer activity. [, , ] It is primarily metabolized by flavin-containing monooxygenases (FMOs) to its active N-oxide metabolite, TG100855. [, , ] * Relevance: This compound highlights the role of metabolic transformations in drug activity and the importance of understanding the metabolic fate of drug candidates.

[7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

  • Compound Description: TG100855 is the major metabolite of TG100435 and exhibits more potent Src kinase inhibitory activity compared to the parent drug. [, , ] It undergoes a cyclic metabolic conversion with TG100435, mediated by FMOs and cytochrome P450 reductase. [, , ]

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

  • Compound Description: TG100801 is a prodrug designed for topical administration in the treatment of age-related macular degeneration (AMD). [] It is readily converted to its active form, a dual inhibitor of VEGFr2 and Src family kinases, in the eye, demonstrating excellent ocular pharmacokinetics and efficacy in preclinical models. []

36. (5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)acetamide* Compound Description: This compound and, specifically, its 4R,5S-enantiomer, has been identified as a potential nootropic agent with cognitive-enhancing properties. [] The synthesis of this enantiomer involves a stereoselective N-alkylation step, followed by treatment with ammonia. [] * Relevance: While structurally distinct from "Methyl 4-pyrrolidin-1-ylbenzoate", this compound demonstrates the incorporation of a pyrrolidine ring into a smaller molecular framework and highlights its potential use in developing cognitive enhancers.

37. 3′-(4-Chlorobenzoyl)-1′-methyl-4′-[5-(2-thienyl)-2-thienyl]spiro[acenaphthylene-1,2′-pyrrolidin]-2(1H)-one* Compound Description: The crystal structure of this compound, solved using X-ray diffraction, shows a pyrrolidine ring adopting a twisted conformation. [] The acenaphthone ring system and the pyrrolidine ring are nearly perpendicular to each other. []* Relevance: This compound exemplifies the incorporation of a pyrrolidine ring within a larger, spirocyclic framework, demonstrating the versatility of this heterocycle in constructing diverse chemical structures.

38. Methyl 1-{4-[(S)-2-(methoxycarbonyl)pyrrolidin-1-yl]-3,6-dioxocyclohexa-1,4-dien-1-yl}pyrrolidine-2-carboxylate* Compound Description: The crystal structure of this diproline ester quinone was determined by X-ray diffraction. [] The molecule possesses a twofold axis of symmetry and features intermolecular C—H⋯O interactions in the solid state. []* Relevance: While not a direct structural analogue of "Methyl 4-pyrrolidin-1-ylbenzoate", this compound showcases the incorporation of two pyrrolidine rings into its structure, highlighting the potential for utilizing multiple pyrrolidine units in designing complex molecules.

2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl)ethyl)phenoxy]propanoic acid

  • Compound Description: A synthetic route for preparing this compound was established, involving a multi-step process starting from 2-(4-hydroxyphenyl)acetic acid. [] The identity of the synthesized compound was confirmed using spectroscopic techniques, including IR, 1H NMR, and MS. []

6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate

  • Compound Description: The crystal structure of this compound reveals the presence of a hydrogen-bonded ribbon network. [] The organic molecule exhibits significant electronic polarization and contains an intramolecular N-H...O hydrogen bond. []

6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate

  • Compound Description: The crystal structure of this compound reveals the presence of hydrogen-bonded sheets. [] The molecule contains an intramolecular N-H...O hydrogen bond and exhibits significant electronic polarization. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor. [] Studies have demonstrated its ability to reduce the functional efficacy of CB1 receptor ligands in the cerebellum, suggesting potential therapeutic applications in addressing CNS disorders. []

43. 10α-Hydroxy-4,9-dimethyl-13-[(pyrrolidin-1-yl)methyl]-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-14-one* Compound Description: This compound, synthesized from 9α-hydroxyparthenolide, was characterized using X-ray crystallography to determine its structure. [] The molecule features a complex ring system with a (pyrrolidin-4-yl)methyl group substituent. []* Relevance: This compound highlights the use of pyrrolidine in the context of natural product derivatives and their potential for yielding novel chemical entities with potential biological activity.

44. [(Pyrrolidin-1-yl)carbothioylsulfanyl]methyl pyrrolidine-1-carbodithioate* Compound Description: This compound was unexpectedly obtained while studying the reactivity of tris(acetylacetonato)gallium(III) with pyrrolidine-1-carbodithioic acid. [] The molecule exhibits disorder in the pyrrolidine rings, as observed in its crystal structure. [] * Relevance: This compound showcases the unexpected outcomes that can arise from chemical reactions and highlights the importance of structural characterization in understanding reaction products.

2-Methyl-9-phenyl-4a-pyrrolidin-1-yl-1,2,3,4,4a,-5,6,7,8,9a-decahydroxanthen

  • Compound Description: The relative configuration of this compound, determined using X-ray crystallography and 13C NMR, provides insights into the stereochemistry of dihydropyran cycloadducts. [] Specifically, the study confirmed a cis-fused ring junction between the cyclohexane and dihydropyran rings. []

46. 3′-Benzoyl-1′-methyl-4′-phenylspiro[acenaphthylene-1(2H),2′-pyrrolidin]-2-one* Compound Description: The crystal structure of this compound, determined using X-ray diffraction, reveals a pyrrolidine ring adopting a twisted conformation and an acenaphthone ring system almost perpendicular to the pyrrolidine ring. [] Weak C—H⋯π interactions contribute to the crystal packing. []* Relevance: This compound exemplifies the incorporation of a pyrrolidine ring into a spirocyclic framework. The observed conformation and intermolecular interactions provide insights into the structural features of this class of compounds.

47. 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one* Compound Description: This compound served as a lead compound for designing a library of pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors. [] Its previously reported anti-Alzheimer's properties motivated the development of novel analogues to explore its chemical space and identify compounds with improved potency and pharmacological profiles. []* Relevance: This compound, while structurally distinct from "Methyl 4-pyrrolidin-1-ylbenzoate," highlights the importance of exploring chemical space around a lead molecule to optimize its properties and discover new drug candidates.

48. Donepezil* Compound Description: Donepezil is a marketed drug used for managing Alzheimer's disease by inhibiting AChE. [] In a study, it served as a reference compound for comparing the binding affinities and docking scores of newly designed AChE inhibitors. [] * Relevance: This compound highlights the continued relevance of AChE inhibition as a therapeutic target for Alzheimer's disease and underscores the importance of discovering novel AChE inhibitors with improved efficacy and safety profiles.

49. 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a)* Compound Description: This compound is a pyrrolidin-2-one derivative designed as a potential AChE inhibitor. [] Computational studies, including docking and molecular dynamics simulations, suggested that this compound exhibits favorable binding interactions with AChE. [] Further in silico ADMET predictions indicated its potential as a CNS-active drug-like molecule. []* Relevance: This compound exemplifies the use of structure-based drug design approaches to identify novel AChE inhibitors and highlights the importance of considering both binding affinity and pharmacological properties during drug discovery.

50. 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20b)* Compound Description: This compound, another pyrrolidin-2-one derivative, was explored for its potential as an AChE inhibitor. [] Computational studies, including docking and molecular dynamics simulations, along with ADMET predictions, suggested its potential as a promising lead compound for further development. []* Relevance: Similar to compound 49, this compound exemplifies the application of computer-aided drug design techniques in identifying novel AChE inhibitors.

Overview

Methyl 4-pyrrolidin-1-ylbenzoate is a chemical compound with the molecular formula C12H15NO2C_{12}H_{15}NO_2 and a molecular weight of 205.26 g/mol. It is classified as an ester, specifically a benzoate derivative, and features a pyrrolidine ring attached to the aromatic benzoate structure. This compound is of interest in various scientific fields, including medicinal chemistry, due to its potential biological activities.

Source and Classification

Methyl 4-pyrrolidin-1-ylbenzoate can be sourced from multiple chemical suppliers, including Thermo Scientific and Sigma-Aldrich, which provide it in high purity (97% or more) for research purposes. The compound falls under the category of organic compounds, specifically as an aromatic ester with a nitrogen-containing heterocyclic ring (pyrrolidine) .

Synthesis Analysis

Methods

The synthesis of methyl 4-pyrrolidin-1-ylbenzoate can be achieved through several methods. A common approach involves:

  1. Esterification: Reacting benzoic acid with methanol in the presence of an acid catalyst to form methyl benzoate.
  2. Nucleophilic Substitution: The next step involves the nucleophilic attack of pyrrolidine on the carbonyl carbon of methyl benzoate to yield methyl 4-pyrrolidin-1-ylbenzoate.

Technical Details

The synthesis typically requires controlled conditions to prevent moisture and air interference, often conducted under an inert atmosphere (nitrogen). Monitoring the reaction progress can be performed using thin-layer chromatography (TLC) .

Molecular Structure Analysis

Structure

The molecular structure of methyl 4-pyrrolidin-1-ylbenzoate consists of a pyrrolidine ring attached to the para position of a benzoate group. The structural representation can be depicted as follows:

  • InChI Key: XNIVNLQKURGIAY-UHFFFAOYSA-N
  • SMILES Notation: COC(=O)C1=CC=C(C=C1)N1CCCC1

This structure indicates significant conjugation between the aromatic benzene ring and the pyrrolidine moiety .

Data

The compound's characteristics can be summarized in the following table:

PropertyValue
Molecular FormulaC12H15NO2C_{12}H_{15}NO_2
Molecular Weight205.26 g/mol
CAS Number129414-26-2
Purity≥ 97%
Chemical Reactions Analysis

Methyl 4-pyrrolidin-1-ylbenzoate can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it may hydrolyze back to benzoic acid and pyrrolidine.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Nucleophilic Reactions: The carbonyl carbon can be targeted by nucleophiles, leading to further functionalization.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action for methyl 4-pyrrolidin-1-ylbenzoate primarily involves its interaction with biological targets, such as receptors in the central nervous system. Compounds containing pyrrolidine rings have been shown to exhibit anxiolytic and muscle relaxant effects by acting as selective agonists for specific subtypes of gamma-aminobutyric acid receptors . This suggests that methyl 4-pyrrolidin-1-ylbenzoate may influence neurotransmission pathways.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 4-pyrrolidin-1-ylbenzoate is typically a colorless liquid or solid at room temperature. Its solubility characteristics allow it to dissolve in organic solvents like dichloromethane and ethanol.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Not explicitly stated but generally inferred from similar compounds.
  • Melting Point: Not specified; likely varies based on purity.
  • Reactivity: Reacts with strong acids or bases; sensitive to moisture.

These properties are essential for determining its behavior in various chemical environments .

Applications

Methyl 4-pyrrolidin-1-ylbenzoate is utilized in scientific research, particularly in pharmacology and medicinal chemistry. Its potential applications include:

  • Drug Development: Investigated for its pharmacological effects on neurotransmitter systems.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

Research continues into its effects and mechanisms, highlighting its importance in developing new therapeutic agents .

Properties

CAS Number

129414-26-2

Product Name

Methyl 4-pyrrolidin-1-ylbenzoate

IUPAC Name

methyl 4-pyrrolidin-1-ylbenzoate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3

InChI Key

XNIVNLQKURGIAY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N2CCCC2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.